molecular formula C11H12N2O3 B5215540 2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE)

2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE)

Cat. No.: B5215540
M. Wt: 220.22 g/mol
InChI Key: GAKFBZAREZQDOR-UHFFFAOYSA-N
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Description

2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE): is a heterocyclic compound that features both furan and pyrazine rings The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrazine ring is a six-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves the condensation of furan derivatives with pyrazine derivatives under specific reaction conditions. One common method involves the use of dialkyl acetylenedicarboxylates and dimethylsulfonium acylmethylides, which react to form the desired compound . The reaction conditions often include the use of solvents such as acetonitrile or tetrahydrofuran (THF) and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Both the furan and pyrazine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).

Major Products:

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of substituted furan or pyrazine derivatives.

Scientific Research Applications

2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial resistance, leading to its potential use as an antimicrobial agent . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: 2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is unique due to its combination of furan and pyrazine rings, which imparts distinct structural and electronic properties

Properties

IUPAC Name

2-(furan-2-yl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-8(2)13(15)11(9(3)12(7)14)10-5-4-6-16-10/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKFBZAREZQDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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